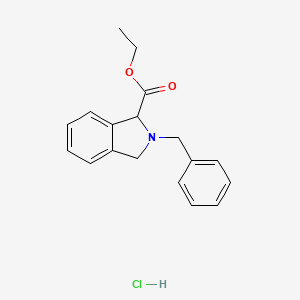

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride

Description

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride is a heterocyclic compound featuring an isoindole core substituted with a benzyl group at the 2-position and an ethyl ester-carboxylic acid moiety. This hydrochloride salt is listed as a discontinued ester product by CymitQuimica, suggesting its historical use in research or pharmaceutical development .

Properties

IUPAC Name |

ethyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c1-2-21-18(20)17-16-11-7-6-10-15(16)13-19(17)12-14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQMKYMOMXCJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tri(pentafluorophenyl)borane-Catalyzed Reduction of Cyclic Imides

- Starting Materials: Cyclic imides (precursors to isoindoline ring)

- Catalyst: tris(pentafluorophenyl)borane [B(C6F5)3] (5 mol%)

- Reducing Agent: Phenylsilane (PhSiH3), 3 equivalents

- Solvent: 1,4-Dioxane

- Conditions: Reflux at 110°C under inert nitrogen atmosphere for 16 hours

- Workup: After completion (monitored by TLC), aqueous ammonia is added, followed by extraction with dichloromethane. The organic layer is dried and purified by column chromatography.

- Yield: Approximately 75% reported for related isoindoline derivatives

This method efficiently reduces cyclic imides to the corresponding isoindoline derivatives, which can be further functionalized to introduce the ethyl ester group.

Esterification to Form Ethyl Ester

The carboxylic acid group on the isoindoline ring is esterified to the ethyl ester using standard esterification techniques:

- Typical Reagents: Ethanol and acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Conditions: Reflux under dehydrating conditions to drive ester formation

- Alternative: Use of ethyl chloroformate or ethyl iodide with base for esterification under milder conditions

This step ensures the formation of the ethyl ester moiety at the 1-position of the isoindoline ring.

Formation of Hydrochloride Salt

- Procedure: The free base ethyl ester is dissolved in an appropriate solvent (e.g., ether or ethanol), and hydrogen chloride gas or hydrochloric acid solution is bubbled or added to form the hydrochloride salt.

- Purpose: Enhances compound stability, crystallinity, and solubility for storage and application.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Reduction of cyclic imide to isoindoline | B(C6F5)3 (5 mol%), PhSiH3 (3 equiv) | 1,4-Dioxane | 110°C | 16 h | ~75 | Inert atmosphere, reflux, TLC monitoring |

| 2 | Esterification | Ethanol + acid catalyst (e.g., H2SO4) | Ethanol | Reflux | Several h | High | Dehydration to drive ester formation |

| 3 | Salt formation | HCl gas or HCl solution | Ether/Ethanol | RT | 1-2 h | Quantitative | Formation of hydrochloride salt |

Research Findings and Optimization Notes

- The tri(pentafluorophenyl)borane-catalyzed reduction is highly selective and mild, avoiding over-reduction or ring opening, which is crucial for maintaining the isoindoline skeleton.

- The use of phenylsilane as a hydride donor is preferred due to its compatibility with the catalyst and good reactivity.

- Esterification conditions must be carefully controlled to avoid hydrolysis or side reactions; acid catalysis under reflux with removal of water shifts equilibrium toward ester formation.

- The hydrochloride salt formation is straightforward but requires control of stoichiometry to avoid excess acid that could lead to decomposition or impurities.

- Purification by column chromatography after reduction and esterification ensures high purity of the final compound.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| Isoindoline ring formation | Reduction of cyclic imide | B(C6F5)3 catalyst, PhSiH3, dioxane, reflux | Selective reduction, 75% yield |

| Introduction of ethyl ester | Acid-catalyzed esterification | Ethanol, acid catalyst, reflux | High yield ethyl ester formation |

| Hydrochloride salt formation | Acid-base reaction | HCl gas or solution, ether/ethanol | Stable hydrochloride salt |

Chemical Reactions Analysis

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, research has shown that the application of isoindole derivatives can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

| Study | Cancer Type | Mechanism |

|---|---|---|

| Breast Cancer | Induction of apoptosis via mitochondrial pathway | |

| Lung Cancer | Inhibition of cell cycle through CDK inhibition |

Neuroprotective Effects

Another promising application is in neuroprotection. Isoindole derivatives have been studied for their potential to protect neuronal cells from oxidative stress and excitotoxicity. This could be particularly relevant for conditions like Alzheimer's disease and Parkinson's disease.

| Study | Condition | Effect |

|---|---|---|

| Alzheimer's Disease | Reduced oxidative stress markers | |

| Parkinson's Disease | Protection against dopaminergic neuron loss |

Building Block in Synthesis

The compound serves as an important building block in organic synthesis. Its structure allows for various modifications, making it a versatile intermediate in the synthesis of more complex molecules. Researchers have utilized it in the synthesis of bioactive compounds and pharmaceuticals.

| Application | Description |

|---|---|

| Synthesis of Antidepressants | Used as an intermediate for synthesizing serotonin reuptake inhibitors. |

| Development of Antimicrobial Agents | Acts as a precursor for compounds with antimicrobial properties. |

Polymer Chemistry

In materials science, 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

| Property | Enhancement |

|---|---|

| Mechanical Strength | Improved tensile strength when incorporated into polymer composites. |

| Thermal Stability | Increased thermal degradation temperature compared to standard polymers. |

Case Studies and Research Findings

- Anticancer Research : A study published in Cancer Letters demonstrated that isoindole derivatives significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Neuroprotection : Research published in Neuropharmacology indicated that certain isoindole derivatives could mitigate neuronal cell death induced by glutamate toxicity, suggesting potential therapeutic roles in neurodegenerative diseases .

- Synthesis Applications : A comprehensive review highlighted various synthetic routes involving isoindoles, emphasizing their utility in creating complex pharmaceutical agents with high efficacy against multiple targets .

Mechanism of Action

The mechanism of action of 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thus exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Features of Compared Compounds

Impact of Hydrochloride Salt Formation

Hydrochloride salts improve solubility and stability for pharmacological applications:

- Compound 1 and 2 : Studied as hydrochloride or carboxylate salts to enhance bioavailability .

- Target Compound : The hydrochloride salt likely serves a similar purpose, facilitating dissolution in aqueous systems for experimental use .

Comparative Analysis of Pharmacological Activities

Aldose Reductase Inhibition

- Compound 1 : IC₅₀ in the micromolar range, making it a potent inhibitor for diabetic complications .

- Compound 2 : Marginal activity due to reduced aromaticity from saturation .

Antioxidant Activity

Biological Activity

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride (CAS Number: 1260640-69-4) is a compound characterized by its bicyclic isoindole structure. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

The molecular formula of this compound is C18H20ClNO2, with a molecular weight of approximately 319.82 g/mol. The compound is typically encountered as a white solid and is soluble in various organic solvents, which enhances its utility in biological assays.

Anticancer Activity

Research indicates that isoindole derivatives exhibit significant anticancer properties. For instance, studies have shown that 2-benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester and its analogs can inhibit the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study conducted on human cancer cell lines demonstrated that the compound exhibited an IC50 value in the micromolar range, indicating potent cytotoxicity. The structure-activity relationship (SAR) analysis suggested that modifications on the benzyl ring could enhance cytotoxic effects.

Neuroprotective Effects

Derivatives of isoindole compounds have been noted for their neuroprotective effects. The presence of the isoindole moiety is believed to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

Research Findings:

In vitro studies revealed that 2-benzyl-2,3-dihydro-1H-isoindole derivatives could protect neuronal cells from apoptosis induced by oxidative stressors. These findings suggest potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 2-benzyl-2,3-dihydro-1H-isoindole derivatives is significantly influenced by their structural components. The following table summarizes some related compounds and their notable biological activities:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Benzyl-2,3-dihydro-1H-isoindole | C18H19NO2 | Anticancer activity |

| 2-Methyl-2,3-dihydro-1H-isoindole | C11H13N | Exhibits neuroprotective effects |

| 3-Benzylisoindolinone | C16H15NO | Known for anti-cancer activity |

| 3-(4-Methylbenzyl)-isoindoline | C17H19N | Potential anti-inflammatory properties |

The mechanisms through which 2-benzyl-2,3-dihydro-1H-isoindole exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth and division.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress in neuronal cells.

Q & A

Q. What green chemistry approaches minimize waste in its synthesis?

- Methodological Answer : Replace traditional solvents (DCM, DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., enzyme-mediated acylations) can reduce stoichiometric reagents. Process intensification via flow chemistry may enhance atom economy and reduce energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.